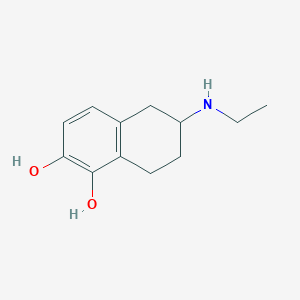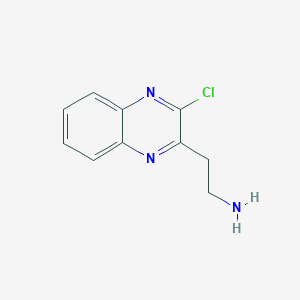
Ethyl 2-purin-9-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9H-purin-9-yl)acetate is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. Ethyl 2-(9H-purin-9-yl)acetate is characterized by its purine ring structure attached to an ethyl acetate group, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(9H-purin-9-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 9H-purine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(9H-purin-9-yl)acetate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can modify the purine ring, leading to different functionalized purine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives. Substitution reactions can result in a wide range of functionalized purine compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-(9H-purin-9-yl)acetate has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives, which are important in the study of nucleic acids and their analogs.
Biology: The compound is used in the investigation of purine metabolism and its role in cellular processes.
Medicine: Ethyl 2-(9H-purin-9-yl)acetate and its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of ethyl 2-(9H-purin-9-yl)acetate involves its interaction with various molecular targets. The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and function. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells by targeting specific enzymes and pathways involved in DNA and RNA synthesis .
Comparación Con Compuestos Similares
Ethyl 2-(9H-purin-9-yl)acetate can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another natural purine base that pairs with cytosine in nucleic acids.
2-Amino-6-chloropurine: A synthetic purine derivative with potential therapeutic applications.
Uniqueness
Ethyl 2-(9H-purin-9-yl)acetate is unique due to its ethyl acetate group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for specific research applications and synthetic pathways .
Propiedades
Número CAS |
55175-34-3 |
|---|---|
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
ethyl 2-purin-9-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)4-13-6-12-7-3-10-5-11-9(7)13/h3,5-6H,2,4H2,1H3 |
Clave InChI |
URAZDDGMVQJGCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=CN=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


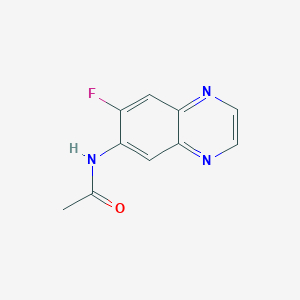




![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
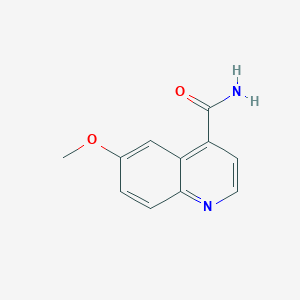
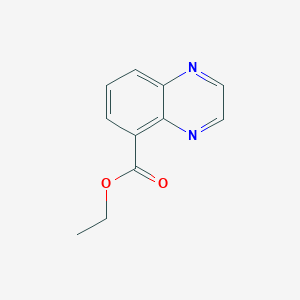
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
